A Technical Guide to O-Benzyl-L-serine: Synthesis, Properties, and Applications in Drug Development
A Technical Guide to O-Benzyl-L-serine: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: O-Benzyl-L-serine is a pivotal protected amino acid derivative extensively utilized in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. The strategic placement of a benzyl group on the hydroxyl function of the L-serine side chain prevents unwanted side reactions during peptide coupling processes. This protective measure is crucial for the controlled and efficient construction of complex peptides and other bioactive molecules. This guide provides an in-depth overview of O-Benzyl-L-serine, including its chemical properties, detailed synthesis protocols, and its role in various research and development applications.
The Chemical Abstracts Service (CAS) number for O-Benzyl-L-serine is 4726-96-9 .
Physicochemical and Identification Data
The following tables summarize the key quantitative and identifying information for O-Benzyl-L-serine.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| Purity | ≥98% | |
| Appearance | White to off-white powder/solid | |
| Optical Rotation | [a]D20 = +22 ± 2° (C=1 in 1N HCl) | |
| Melting Point | ~227°C (decomposes) | |
| Boiling Point | 359.1°C at 760 mmHg | |
| Density | 1.217 g/cm³ |
| Identifier | Value | Reference |
| CAS Number | 4726-96-9 | |
| EC Number | 225-220-6 | |
| PubChem ID | 4573 | |
| MDL Number | MFCD00065937 | |
| Synonyms | (S)-2-Amino-3-benzyloxypropionic acid, H-Ser(Bzl)-OH, L-Ser(Bzl)-OH |
Experimental Protocols
The synthesis of O-Benzyl-L-serine is a critical process for its application in further research. Below are detailed methodologies for its preparation.
Protocol 1: Synthesis via N-Boc Protection and Benzylation
This two-step protocol involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by benzylation of the hydroxyl group and subsequent deprotection of the Boc group.
Step 1: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine
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Boc Protection: Dissolve L-serine (5.2 g, 50.0 mmol) in a mixture of 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL). Cool the stirred solution to 0°C.
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Slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) to the mixture.
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Allow the mixture to warm to room temperature and continue stirring for 24 hours.
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Remove the 1,4-dioxane via evaporation under reduced pressure. Wash the remaining aqueous layer with diethyl ether (50 mL).
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Acidify the aqueous layer to a pH of 2-3 using a 1M H₂SO₄ aqueous solution.
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Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine.
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Benzylation: Dissolve the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL).
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Under an argon atmosphere, add sodium hydride (2.1 g, 88 mmol) to the solution at 0°C.
Step 2: Deprotection of the tert-butoxycarbonyl (Boc) group
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Dissolve the N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of CH₂Cl₂ (30 mL) and trifluoroacetic acid (TFA) (5 mL).
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Stir the reaction mixture at room temperature for 2 hours.
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Remove the solvents under reduced pressure.
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Purify the resulting residue by decantation with diethyl ether to remove residual TFA, yielding O-Benzyl-L-serine as a white solid.
Protocol 2: Direct Synthesis from N-BOC-O-benzyl-L-serine
This protocol describes the deprotection of commercially available N-BOC-O-benzyl-L-serine.
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Dissolve N-BOC-O-benzyl-L-serine in dry dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (1.0 mL) and triethylsilane (0.1 mL).
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Stir the reaction at room temperature for 2 hours, monitoring completion with thin-layer chromatography (TLC).
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Upon completion, adjust the pH of the reaction solution to 7-8 with a saturated sodium bicarbonate solution.
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Dilute the mixture with additional DCM. Wash the organic phase twice with saturated brine and then concentrate to obtain a yellow oily liquid.
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Purify the crude product using silica gel column chromatography (eluent: chloroform:methanol = 15:1) to yield the final product as a yellow powdery solid.
Applications in Research and Drug Development
O-Benzyl-L-serine is a foundational component in the development of a wide array of therapeutics and research agents.
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Peptide Synthesis : Its most significant application is as a crucial building block in both Boc and Fmoc solid-phase peptide synthesis (SPPS), where it prevents unwanted side-chain modifications during the elongation of the peptide chain.
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Drug Development : The compound serves as a precursor for novel drug candidates with enhanced bioactivity, particularly in targeting neurological disorders. Its derivatives are explored for their potential to treat conditions like cardiovascular diseases, osteoporosis, and inflammation.
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Enzyme Inhibition : Serine benzyl ester derivatives have been instrumental in synthesizing inhibitors for various enzymes, including HIV-1 protease.
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Neuroscience Research : While O-Benzyl-L-serine is a synthetic intermediate, its relevance is closely tied to the biological roles of serine isomers. For instance, D-serine is a vital co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is key to synaptic plasticity, learning, and memory. Derivatives are used to study and modulate neurotransmitter systems.
Signaling Pathways and Workflows
The relevance of serine derivatives in neuroscience can be visualized through the signaling pathway of D-serine at the glutamatergic synapse. Additionally, the synthetic workflow for protecting serine derivatives is a fundamental process for their use in peptide synthesis.
